TM5275 Sodium vs. Ticlopidine in Rat Arteriovenous Shunt Thrombosis Model
In a rat arteriovenous shunt thrombosis model, TM5275 sodium at an oral dose of 50 mg/kg produced antithrombotic efficacy equivalent to ticlopidine at 500 mg/kg. Blood clot weight was reduced from 72.5±2.0 mg (vehicle) to 56.8±2.8 mg with TM5275 (50 mg/kg) versus 60.9±3.0 mg with TM5275 (10 mg/kg). The 50 mg/kg TM5275 dose achieved comparable clot weight reduction to ticlopidine at 500 mg/kg [1].
| Evidence Dimension | Antithrombotic efficacy (blood clot weight reduction) |
|---|---|
| Target Compound Data | 56.8±2.8 mg (50 mg/kg oral) |
| Comparator Or Baseline | Ticlopidine: 60.9±3.0 mg (500 mg/kg oral); Vehicle: 72.5±2.0 mg |
| Quantified Difference | TM5275 achieves ~10-fold lower dose requirement for equivalent efficacy |
| Conditions | Rat arteriovenous shunt thrombosis model; oral administration |
Why This Matters
This quantifies a ~10-fold dose advantage over ticlopidine, enabling lower dosing regimens in preclinical thrombosis studies.
- [1] Izuhara Y, et al. A novel inhibitor of plasminogen activator inhibitor-1 provides antithrombotic benefits devoid of bleeding effect in nonhuman primates. J Cereb Blood Flow Metab. 2010;30(5):904-912. View Source
